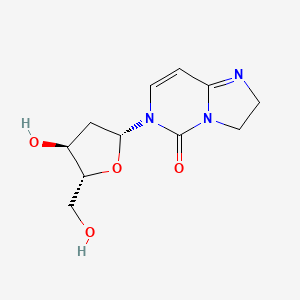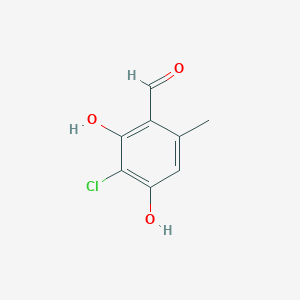
3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde: is an organic compound with the molecular formula C8H7ClO3 . It is also known by other names such as Chloroatranol and 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde . This compound is a degradation product of chloroatranorin and is identified as one of the main contact allergens in oakmoss absolute, a lichen extract widely utilized in the perfume industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde typically involves the chlorination of 2,4-dihydroxy-6-methylbenzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 3-Chloro-2,4-dihydroxy-6-methylbenzoic acid.
Reduction: 3-Chloro-2,4-dihydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs .
Industry: In the industry, this compound is used in the manufacture of fragrances and perfumes due to its presence in oakmoss absolute .
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is not well-documented. its allergenic properties are attributed to its ability to bind to proteins in the skin, leading to an immune response. The molecular targets and pathways involved in this process are still under investigation .
Comparación Con Compuestos Similares
- 2,4-Dihydroxy-6-methylbenzaldehyde
- 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Comparison: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups on the benzaldehyde ring, which imparts distinct chemical reactivity and biological properties. Compared to its analogs, it is more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom .
Propiedades
Número CAS |
106325-72-8 |
|---|---|
Fórmula molecular |
C8H7ClO3 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
3-chloro-2,4-dihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-6(11)7(9)8(12)5(4)3-10/h2-3,11-12H,1H3 |
Clave InChI |
VDRNJNUDQVCPLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C=O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



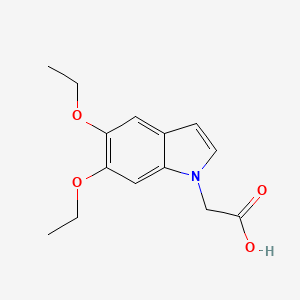
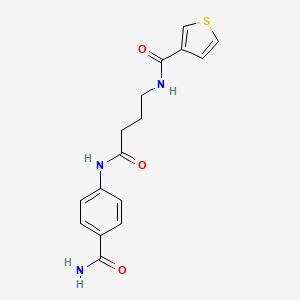

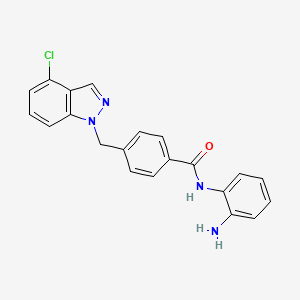
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
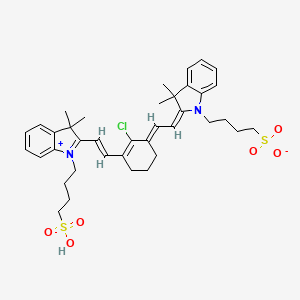

![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)

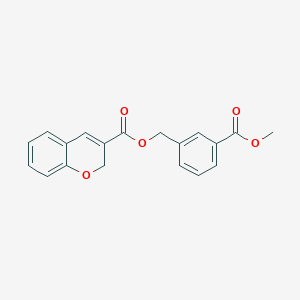
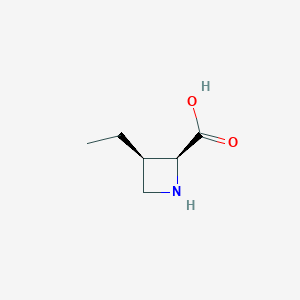
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)
